

Benchmarking the Safety Profile of AZD-3199 Against Current Asthma Therapies

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Compound of Interest

Compound Name: AZD-3199

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the investigational ultra-long-acting β 2-agonist (uLABA) **AZD-3199** with current standard-of-care asthma therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **AZD-3199**'s potential therapeutic window. Data is presented in a comparative format, supported by detailed experimental methodologies and visual representations of key pathways and processes.

Executive Summary

Asthma management has evolved significantly with the advent of various therapeutic classes, each with a distinct safety and efficacy profile. **AZD-3199**, an inhaled uLABA, was developed to provide sustained bronchodilation. Clinical trial data for **AZD-3199** demonstrated a promising safety profile, particularly concerning systemic side effects when compared to the long-acting β 2-agonist (LABA) formoterol. However, its development for asthma was discontinued. This guide benchmarks the available safety data for **AZD-3199** against established asthma therapies, including inhaled corticosteroids (ICS), LABAs, leukotriene receptor antagonists (LTRAs), and biologics, to provide a comprehensive safety landscape.

Comparative Safety Data

The following tables summarize the key safety findings for **AZD-3199** in comparison to current asthma therapies. Data is derived from clinical trials and systematic reviews.

Systemic Adverse Events

Systemic adverse events are a key consideration for inhaled asthma therapies, as they can impact patient adherence and overall health.

Adverse Event	AZD-3199	Formoterol (LABA)	Inhaled Corticosteroids (ICS)	Leukotriene Receptor Antagonists (LTRAs)	Biologics
Cardiovascular Effects					
Heart Rate Increase	Dose-dependent, mild[1]	Dose-dependent[2][3]	Not a typical class effect	Rare	Rare, potential risk with omalizumab[4]
QTc Prolongation	Dose-dependent, mild[1]	Can occur, dose-related[2]	Not a typical class effect	Rare	No significant reports
Palpitations	Reported[2]	Common[2][3]	Rare	Rare	Rare
Metabolic Effects					
Serum Potassium Decrease	Less pronounced than formoterol at similar bronchodilation[1]	Dose-dependent[2][3]	High doses may have systemic effects	Not a typical class effect	Not a typical class effect
Musculoskeletal Effects					
Tremor	Reported[2]	Common[2][3]	High doses may affect bone density[5]	Rare	Arthralgia reported with some biologics

Muscle Cramps	Not prominently reported	Common[3]	Rare	Rare	Rare
Other Systemic Effects					
Headache	Most frequently reported AE[1]	Common[2][3]	Rare	Common with montelukast	Common

Local Adverse Events

Local adverse events are primarily associated with the deposition of inhaled medication in the oropharynx and airways.

Adverse Event	AZD-3199	Inhaled Corticosteroids (ICS)
Throat Irritation	Reported at the highest dose (1920 µg)[1]	Common, can be reduced with spacer and mouth washing
Oropharyngeal Candidiasis (Thrush)	Not reported as a significant AE	A known class effect, especially at high doses[5]
Dysphonia (Hoarseness)	Not reported as a significant AE	A known class effect[5]
Cough	Not prominently reported	Can occur upon inhalation
Nasopharyngitis	Frequently reported[1]	Can occur

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the safety and efficacy of an inhaled β 2-agonist like **AZD-3199**.

Preclinical Safety Evaluation of an Inhaled β 2-Agonist

Objective: To assess the potential toxicity of an inhaled β 2-agonist in a relevant animal model before human trials. This protocol is a representative example based on regulatory guidelines.

Species: Sprague-Dawley rats and Beagle dogs (one rodent and one non-rodent species are typically required).

Administration: Nose-only or whole-body inhalation exposure for a duration relevant to the intended clinical use (e.g., 28-day repeat-dose study).

Key Assessments:

- **Clinical Observations:** Daily monitoring for signs of toxicity, including changes in behavior, appearance, and respiratory rate.
- **Body Weight and Food Consumption:** Measured weekly.
- **Cardiovascular Safety Pharmacology:** Telemetered assessment of heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained animals.
- **Respiratory Safety Pharmacology:** Assessment of respiratory rate and tidal volume.
- **Clinical Pathology:** Hematology, clinical chemistry, and urinalysis at termination.
- **Organ Weights:** Major organs weighed at necropsy.
- **Histopathology:** Microscopic examination of a comprehensive list of tissues, with a particular focus on the respiratory tract (nasal passages, larynx, trachea, lungs) and cardiovascular system.

Clinical Trial Protocol for Safety and Efficacy Assessment (Phase II)

Objective: To evaluate the dose-response, efficacy, and safety of a novel uLABA in patients with moderate-to-severe asthma. This protocol is based on the design of the **AZD-3199** vs. formoterol trial (NCT00736489).

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Patients aged 18-65 with a diagnosis of asthma, demonstrating reversible airway obstruction.

Interventions:

- Single inhaled doses of the investigational drug (e.g., **AZD-3199** at 120, 480, 1920 µg).
- Active comparator (e.g., formoterol at 9 and 36 µg).
- Placebo.

Key Efficacy Endpoints:

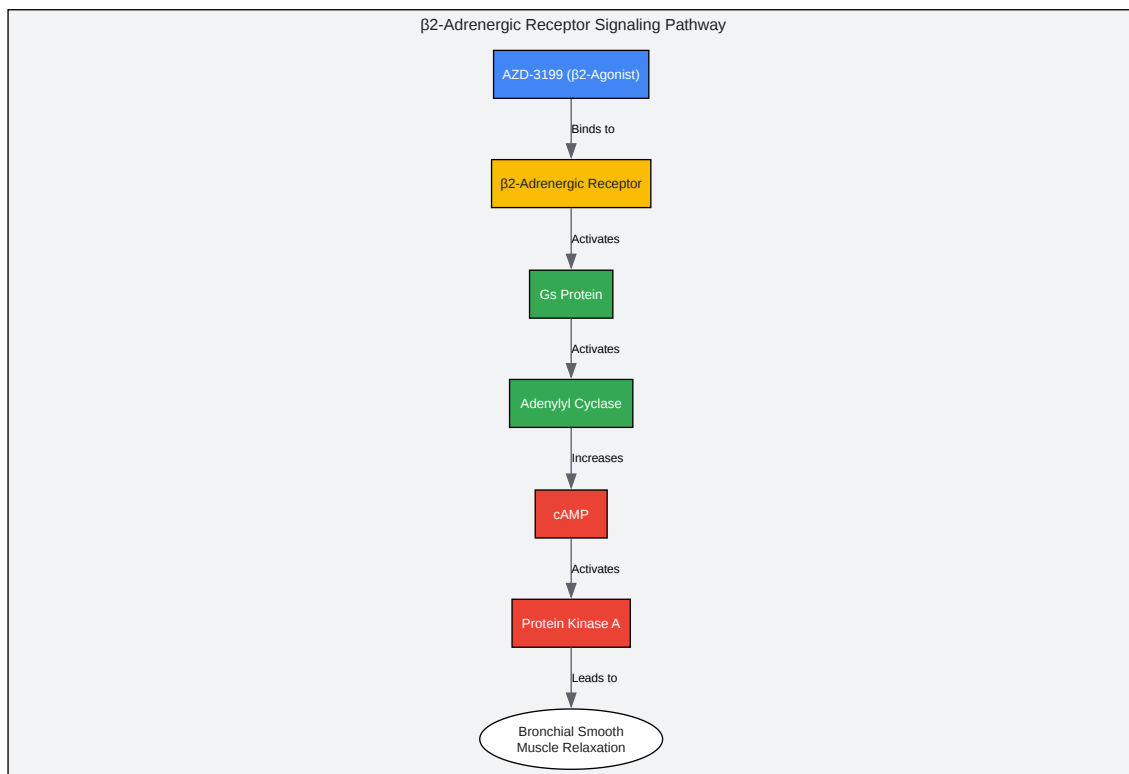
- Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and serially post-dose to determine maximum bronchodilation (Emax) and duration of action.

Key Safety Endpoints:

- Adverse Events (AEs): Monitored and recorded throughout the study.
- Systemic Effects:
 - Serial measurements of serum potassium.
 - Continuous 12-lead Holter monitoring for heart rate and QTc interval.
- Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis at screening and post-treatment.
- Physical Examinations: Including vital signs, conducted at specified intervals.

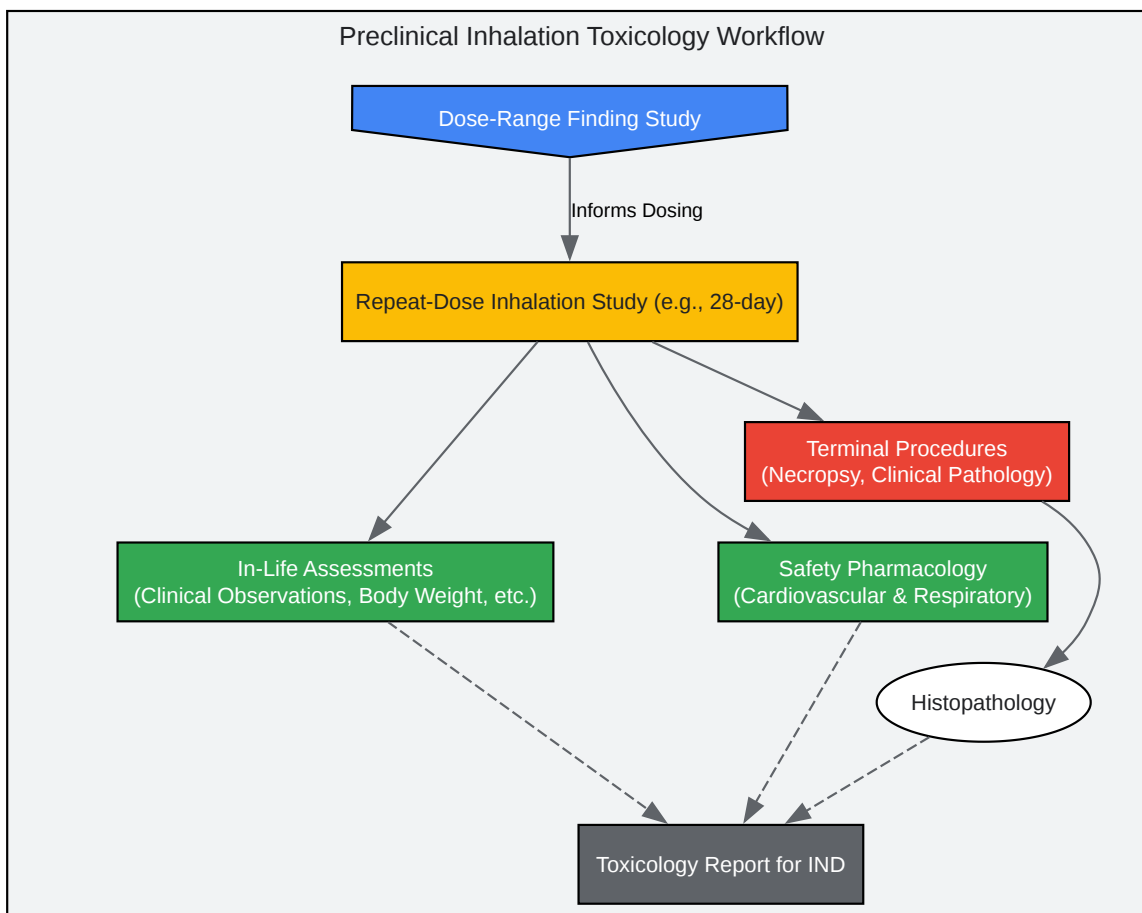
Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.



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Caption: Mechanism of action of **AZD-3199** as a β2-agonist.



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Caption: A typical workflow for preclinical safety assessment of an inhaled drug.

Conclusion

AZD-3199 demonstrated a safety profile that was comparable or, in some aspects such as serum potassium changes, potentially more favorable than formoterol at doses achieving similar peak bronchodilation[1]. Its adverse event profile was characterized by mild, dose-dependent, and predictable β 2-agonist class effects. When benchmarked against other classes of asthma therapies, the safety concerns associated with **AZD-3199** are distinct. Inhaled corticosteroids carry risks of local side effects and potential systemic effects at high doses[5].

Leukotriene receptor antagonists are generally well-tolerated but have been associated with neuropsychiatric events in some cases. Biologic therapies, while targeted, can be associated with injection-site reactions, hypersensitivity, and in rare cases, more serious adverse events. The discontinuation of **AZD-3199**'s development for asthma means that its long-term safety profile remains uncharacterized. However, the available data provides a valuable benchmark for the development of future inhaled respiratory therapies, highlighting the ongoing effort to optimize the balance between efficacy and safety.

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